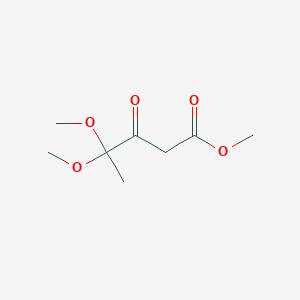

Methyl 4,4-dimethoxy-3-oxopentanoate

Descripción

Significance of Methyl 4,4-dimethoxy-3-oxopentanoate as a Synthetic Intermediate

The primary significance of this compound lies in its role as a precursor to heterocyclic systems. The bifunctional nature of this molecule, possessing both an ester and a ketone (in its protected acetal (B89532) form), allows for sequential or one-pot reactions to form rings containing nitrogen, oxygen, or sulfur atoms.

Table 1: Chemical Properties of this compound sigmaaldrich.com

| Property | Value |

| CAS Number | 62759-83-5 |

| Molecular Formula | C8H14O5 |

| Molecular Weight | 190.19 g/mol |

| Appearance | Liquid |

| Density | 1.111 g/mL at 25 °C |

| Boiling Point | 69-73 °C at 0.35 mmHg |

| Refractive Index | n20/D 1.435 |

This table is interactive. Click on the headers to sort.

Overview of Ketone and Acetal Functional Groups in Organic Synthesis

The ketone and acetal functional groups are fundamental pillars of organic synthesis, each offering a unique set of reactivities and strategic applications.

Ketones , as part of the broader class of carbonyl compounds, are highly versatile intermediates. The polarized carbon-oxygen double bond makes the carbonyl carbon electrophilic, rendering it susceptible to attack by a wide array of nucleophiles. This reactivity is the basis for numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions. Furthermore, the α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate, a powerful nucleophile in its own right, enabling alkylation and acylation reactions at the α-position.

Acetals , on the other hand, are primarily employed as protecting groups for aldehydes and ketones. In the presence of strong bases or nucleophiles where a ketone would react, an acetal remains inert. nih.govnih.gov This stability under non-acidic conditions allows for selective transformations at other sites within a complex molecule. nih.govnih.gov The acetal can be readily formed by treating the ketone with an alcohol in the presence of an acid catalyst and can be just as easily removed by hydrolysis with aqueous acid to regenerate the original ketone. This ability to "mask" and "unmask" a ketone is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules that would otherwise be inaccessible.

In this compound, the acetal serves to protect the ketone at the 4-position, allowing chemists to selectively perform reactions at the β-keto ester portion of the molecule.

Historical Context of Related Building Blocks in Complex Molecule Synthesis

The use of β-dicarbonyl compounds as key building blocks in organic synthesis has a rich history dating back to the 19th century with the discovery of the Claisen condensation and the acetoacetic ester synthesis. researchgate.netresearchgate.net These reactions provided a reliable method for the formation of carbon-carbon bonds and the construction of more complex carbon skeletons. β-Keto esters, in particular, became workhorse molecules for synthetic chemists due to the acidity of their α-protons and the versatility of both the ketone and ester functionalities. researchgate.net

In the mid-20th century, the development of methods for the synthesis of β-keto acetals marked a significant advancement. researchgate.net These compounds were recognized as valuable intermediates, particularly for the synthesis of perfumes and drugs, offering advantages in stability and handling over previously used lachrymatory and unstable precursors like 2-chlorovinyl ketones and ethynyl (B1212043) ketones. researchgate.net The ability to protect one of the carbonyl groups in a dicarbonyl system as an acetal opened up new avenues for selective reactions, allowing for a more controlled and stepwise approach to the synthesis of complex molecules. This strategic protection is a concept that remains central to modern organic synthesis.

Research Gaps and Future Directions for this compound Studies

While the utility of β-keto acetals as precursors to heterocycles is established, the full synthetic potential of this compound remains an area ripe for exploration. Current research in medicinal chemistry is increasingly focused on the development of novel, three-dimensional molecular scaffolds to access new biological targets. enamine.netresearchgate.net The unique arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of novel and diverse heterocyclic libraries.

Potential areas for future research include:

Development of Novel Multicomponent Reactions: Designing new one-pot reactions that utilize the multiple reactive sites of this compound to rapidly generate molecular complexity would be a significant contribution.

Asymmetric Catalysis: The development of enantioselective transformations involving this building block could provide access to chiral heterocycles, which are of high value in medicinal chemistry.

Synthesis of Novel Bioactive Molecules: Exploring the use of this compound in the synthesis of new classes of compounds for biological screening could lead to the discovery of new therapeutic agents. For example, the synthesis of novel substituted pyrazoles with potential antibacterial or anticancer activities is a promising avenue.

Application in Flow Chemistry: The use of this liquid reagent in continuous flow systems could offer advantages in terms of safety, scalability, and reaction control for the synthesis of important intermediates and final products.

Further investigation into the reactivity and applications of this compound is likely to uncover new and efficient synthetic methodologies and contribute to the development of novel molecules with important applications in materials science and medicine.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4,4-dimethoxy-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFJOBUKEHFXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC(=O)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408094 | |

| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62759-83-5 | |

| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4,4 Dimethoxy 3 Oxopentanoate

Established Synthetic Pathways

Established methods for the synthesis of Methyl 4,4-dimethoxy-3-oxopentanoate primarily involve classical organic reactions, including condensation, acetalization, and esterification. These pathways offer reliable and well-documented routes to the target molecule.

Condensation Reactions for this compound Preparation

A key synthetic route to this compound is through a Claisen condensation reaction. This approach involves the reaction of an ester with an enolate ion to form a β-keto ester. A specific example is the reaction of 3,3-dimethoxybutan-2-one (B1329833) with dimethyl carbonate. researchgate.net In this procedure, sodium hydride is typically used as a strong base to deprotonate the α-carbon of 3,3-dimethoxybutan-2-one, forming the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent loss of a methoxide (B1231860) ion results in the formation of the desired product, this compound. The reaction is generally carried out in an inert solvent such as benzene (B151609) and requires heating to proceed to completion. researchgate.net

Table 1: Condensation Reaction for this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

|---|

Acetalization Reactions in the Formation of this compound

Acetalization provides a conceptual pathway to this compound by protecting a ketone or aldehyde functional group. In the context of this specific compound, the dimethoxy group at the 4-position is a dimethyl acetal (B89532). This structure could theoretically be formed from a precursor containing a ketone at the 4-position, such as methyl 3,4-dioxopentanoate.

The general mechanism for acetalization involves the acid-catalyzed reaction of a carbonyl compound with an alcohol. In this hypothetical route, methyl 3,4-dioxopentanoate would be treated with methanol (B129727) in the presence of an acid catalyst. The acid protonates the carbonyl oxygen at the 4-position, increasing its electrophilicity. Two equivalents of methanol then add to the carbonyl carbon, and after the elimination of a water molecule, the dimethyl acetal is formed. The selectivity of this reaction for the 4-position over the 3-position would be a critical factor.

Esterification Routes to this compound

Esterification of the corresponding carboxylic acid, 4,4-dimethoxy-3-oxopentanoic acid, presents another fundamental synthetic route. The most common method for such a transformation is the Fischer esterification. chemicalbook.com This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. chemicalbook.com

Alternative esterification methods that proceed under milder conditions could also be employed. These include reactions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the use of diazomethane (B1218177). mdpi.com However, the use of diazomethane is often limited by its toxicity and explosive nature.

Advanced Synthetic Approaches

More sophisticated synthetic strategies can offer advantages in terms of selectivity and the ability to introduce stereocenters, which are crucial for the synthesis of complex molecules and chiral derivatives.

Chemo-selective Transformations for this compound

The synthesis of this compound can involve chemo-selective transformations where a reagent reacts with one functional group in the presence of others. For instance, in a molecule containing multiple carbonyl groups, a selective acetalization of a ketone in the presence of an ester is a key chemo-selective step. The successful synthesis via the acetalization of methyl 3,4-dioxopentanoate would rely on the higher reactivity of the ketone at the 4-position towards acetal formation compared to the ester carbonyl group.

Another area of chemo-selectivity would be in the reduction of the ketone at the 3-position. A selective reduction of this ketone to a hydroxyl group would yield a valuable derivative, methyl 4,4-dimethoxy-3-hydroxypentanoate. This transformation would require a mild reducing agent that does not affect the ester functionality.

Enantioselective and Diastereoselective Syntheses of Derivatives

While this compound itself is achiral, its derivatives can contain stereocenters. Advanced synthetic approaches allow for the enantioselective or diastereoselective synthesis of such derivatives. For example, the reduction of the ketone at the 3-position can be performed using chiral reducing agents or catalysts to produce a specific enantiomer of the corresponding alcohol.

Furthermore, if a prochiral center is introduced at the 2-position of this compound, subsequent reactions could be designed to be diastereoselective. For instance, an aldol (B89426) reaction with an aldehyde at the 2-position would create two new stereocenters. The stereochemical outcome of such a reaction could be controlled by the choice of reagents and reaction conditions, leading to the formation of a specific diastereomer. While specific examples for this particular compound are not extensively documented, the principles of asymmetric synthesis are broadly applicable to its derivatives.

Green Chemistry Principles in this compound Synthesis

While specific green chemistry studies on the synthesis of this compound are not extensively documented, the general principles of green chemistry can be applied to its synthesis, which is typically a Claisen condensation. These principles aim to reduce the environmental impact of chemical processes.

Key green chemistry considerations for the synthesis of β-keto esters like this compound include:

Use of Greener Solvents: Traditional solvents for Claisen condensations, such as benzene, are hazardous. The exploration of more benign alternatives like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) is a key aspect of greening this synthesis. nbinno.comontosight.ai In some cases, solvent-free conditions, potentially utilizing microwave irradiation, can be employed. tandfonline.comresearchgate.net

Catalyst Selection: The use of stoichiometric amounts of strong bases like sodium hydride presents safety and waste concerns. The development of catalytic systems, including heterogeneous catalysts, can mitigate these issues. digitellinc.comwikipedia.org For instance, solid base catalysts could offer easier separation and recyclability. researchgate.net

Energy Efficiency: Employing alternative energy sources such as microwave or ultrasound can potentially reduce reaction times and energy consumption compared to conventional heating. ictmumbai.edu.inresearchgate.net

Reaction Optimization and Process Intensification Studies

Solvent Effects on this compound Synthesis

While benzene has been traditionally used, aprotic polar solvents are often favored in modern organic synthesis. fiveable.me The impact of different solvents on a representative Claisen condensation is illustrated in the table below.

Table 1: Illustrative Solvent Effects on a Representative Claisen Condensation

| Solvent | Dielectric Constant (ε) | Typical Outcome |

|---|---|---|

| Toluene | 2.4 | Moderate yield, potential for side reactions. |

| Tetrahydrofuran (THF) | 7.6 | Good yields, helps to solubilize intermediates. |

| Dimethylformamide (DMF) | 37 | Can enhance reaction rates due to its polarity. |

| Ethanol | 24.5 | Can participate in transesterification if the alkoxide base does not match the ester. |

Catalyst Development for Enhanced Yield and Selectivity of this compound

The development of more efficient and selective catalysts is a primary focus in optimizing the synthesis of β-keto esters. In the context of the Claisen condensation for this compound, this involves exploring alternatives to traditional stoichiometric strong bases.

Recent advances in catalysis for similar transformations include:

Heterogeneous Catalysts: Solid bases, such as metal oxides or zeolites, offer advantages in terms of separation, recovery, and reusability, aligning with green chemistry principles. researchgate.netacs.org

Lewis Acid Catalysis: In some variations of acylation reactions, Lewis acids have been shown to be effective catalysts. acs.org

Biocatalysis: The use of enzymes, such as lipases, has been explored for the synthesis of β-keto esters via transesterification under mild, solvent-free conditions. google.com

Table 2: Comparison of Catalytic Systems for β-Keto Ester Synthesis

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Stoichiometric Strong Base | Sodium Hydride (NaH) | High reactivity | Safety concerns, stoichiometric waste |

| Homogeneous Base | Sodium Ethoxide | Effective | Can lead to side reactions (transesterification) |

| Heterogeneous Base | Magnesium Oxide (MgO) | Recyclable, easier work-up | Potentially lower activity |

| Biocatalyst | Lipase | Mild conditions, high selectivity | Limited substrate scope, longer reaction times |

Temperature and Pressure Influence on Reaction Kinetics for this compound Formation

Temperature and pressure are critical parameters that influence the reaction kinetics of the formation of this compound. The Claisen condensation is typically an equilibrium-controlled process, and the final deprotonation of the β-keto ester product drives the reaction to completion. jove.comchemistrysteps.com

Temperature: Increasing the temperature generally increases the reaction rate. However, it can also promote side reactions, such as self-condensation or decomposition of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. fiveable.me

Pressure: For reactions in the liquid phase without gaseous reactants or products, pressure typically has a minimal effect on the reaction kinetics. However, in a process intensification context, such as in a continuous flow reactor, pressure can be used to maintain the solvent in a liquid state at temperatures above its boiling point, thereby accelerating the reaction. nbinno.com

Kinetic studies of analogous Claisen-Schmidt condensations have been performed to understand the influence of these parameters on the reaction rate and to elucidate the reaction mechanism. digitellinc.com

Reactivity and Transformation of Methyl 4,4 Dimethoxy 3 Oxopentanoate

Chemical Transformations of the Ketone Moiety

The ketone functionality in Methyl 4,4-dimethoxy-3-oxopentanoate is a primary site for a variety of chemical reactions, including nucleophilic additions, enolization leading to aldol-type condensations, and redox reactions.

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. chemguide.co.uk This reaction typically proceeds via a tetrahedral intermediate, which is then protonated to yield an alcohol. The rate and reversibility of the addition depend on the nature of the nucleophile.

Strong nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to add irreversibly to the ketone, forming a tertiary alcohol after acidic workup. For example, the reaction with methylmagnesium bromide would yield methyl 3-hydroxy-4,4-dimethoxy-3-methylpentanoate.

Weaker nucleophiles, such as cyanide (CN⁻) or water, can also add to the carbonyl group, often in a reversible manner. The general mechanism for nucleophilic addition to a ketone is illustrated below:

Table 1: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent Example | Expected Product with this compound |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Methyl 3-hydroxy-4,4-dimethoxy-3-oxopentanoate |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | Methyl 3-hydroxy-4,4-dimethoxy-3-methylpentanoate |

This table presents the expected products from the reaction of this compound with various nucleophiles based on the general reactivity of ketones.

The presence of α-hydrogens between the ketone and ester carbonyl groups makes them acidic and allows for the formation of an enolate ion in the presence of a base. ebsco.com This enolate is a key intermediate in aldol-type condensation reactions. The enolate can act as a nucleophile and attack the carbonyl group of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy carbonyl compound. wikipedia.orgwikipedia.org

Under basic conditions, this compound can undergo self-condensation or, more commonly in a controlled reaction, a crossed aldol (B89426) condensation with a non-enolizable aldehyde like benzaldehyde. The reaction with benzaldehyde would be expected to yield a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone. ebsco.com

Acid-catalyzed aldol condensations are also possible, proceeding through an enol intermediate. masterorganicchemistry.com

The ketone group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk For β-keto esters, sodium borohydride is often preferred as it is a milder reducing agent and less likely to reduce the ester group. The expected product of the reduction of this compound is methyl 3-hydroxy-4,4-dimethoxypentanoate. Biocatalytic reductions using enzymes are also a powerful method for the stereoselective reduction of ketones. nih.gov

Ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. However, a specific oxidation reaction known as the Baeyer-Villiger oxidation can convert a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com In the case of an unsymmetrical ketone like the one in this compound, the migratory aptitude of the adjacent groups determines which one will become part of the new ester linkage.

Reactions of the Methyl Ester Group

The methyl ester functionality of this compound can undergo transformations such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with ethanol in the presence of an acid catalyst would be expected to produce Ethyl 4,4-dimethoxy-3-oxopentanoate and methanol (B129727). This process is an equilibrium reaction, and an excess of the new alcohol is often used to drive the reaction to completion. mdpi.compsu.edu

Table 2: Expected Products of Transesterification of this compound

| Reactant Alcohol | Catalyst | Expected Ester Product |

|---|---|---|

| Ethanol | H₂SO₄ (acid) | Ethyl 4,4-dimethoxy-3-oxopentanoate |

| Propanol | NaOCH₃ (base) | Propyl 4,4-dimethoxy-3-oxopentanoate |

This table illustrates the expected transesterification products based on the reacting alcohol.

Hydrolysis of the methyl ester group in this compound can occur under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that yields the corresponding carboxylic acid, 4,4-dimethoxy-3-oxopentanoic acid, and methanol.

Basic hydrolysis, also known as saponification, is an irreversible reaction that uses a base, such as sodium hydroxide (NaOH), to produce the carboxylate salt (sodium 4,4-dimethoxy-3-oxopentanoate) and methanol. ebsco.comwikipedia.orgmasterorganicchemistry.com Subsequent acidification of the carboxylate salt will yield the carboxylic acid. masterorganicchemistry.com It is important to note that β-keto acids are prone to decarboxylation upon heating.

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other carboxylic acid derivatives, most notably amides.

Amidation: The direct reaction of the methyl ester with ammonia or primary or secondary amines to form the corresponding amide is a fundamental transformation. This process, known as aminolysis, typically requires elevated temperatures or catalytic activation to proceed efficiently due to the relatively low reactivity of esters compared to other acylating agents.

Several modern catalytic methods can be applied to facilitate this transformation under milder conditions. For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for amide bond formation from unactivated esters. In such a process, a nickel catalyst, often in conjunction with a suitable ligand, would activate the C(acyl)-O bond of the ester, enabling its reaction with an amine.

Another approach involves the use of stoichiometric activating reagents. For example, silicon-based reagents like methyltrimethoxysilane can mediate the direct amidation of carboxylic acids, and by extension, could potentially be adapted for the amidation of esters. The reaction likely proceeds through the in-situ formation of a more reactive silyl (B83357) ester intermediate.

The general scheme for the amidation of this compound can be represented as follows:

Reaction Scheme:

this compound + R¹R²NH → N,N-R¹,R²-4,4-dimethoxy-3-oxopentanamide + Methanol

| Reagent/Catalyst System | General Conditions | Product Type |

| Amine (R¹R²NH) | High Temperature | Primary, Secondary, or Tertiary Amide |

| Ni Catalyst + Ligand + Amine | Catalytic, Milder Conditions | Primary, Secondary, or Tertiary Amide |

| Silicon-based Reagent + Amine | Stoichiometric, Mild Conditions | Primary, Secondary, or Tertiary Amide |

Other Carboxylic Acid Derivatives: Beyond amidation, the methyl ester can be converted to other derivatives. Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, would yield a different ester. While less common, conversion to acid halides or anhydrides is theoretically possible but would require harsh reagents that might not be compatible with the acetal (B89532) functionality.

Acetal Cleavage and Reactivity

The dimethoxy acetal at the 4-position of this compound serves as a protected form of a ketone. Its reactivity is primarily characterized by its cleavage under acidic conditions to reveal the parent carbonyl group.

Hydrolysis of the Dimethoxy Acetal

The most common reaction of the dimethoxy acetal is its hydrolysis back to the corresponding ketone. This reaction is typically carried out in the presence of an aqueous acid catalyst, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol regenerates the ketone.

Reaction Scheme:

this compound + H₂O (in the presence of H⁺) → Methyl 3,4-dioxopentanoate + 2 CH₃OH

The conditions for acetal hydrolysis can often be controlled to be mild enough not to affect the ester group, allowing for selective deprotection.

| Reagent | Conditions | Product |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Mild to moderate temperature | Methyl 3,4-dioxopentanoate |

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with a different alcohol or diol under acidic conditions to form a new acetal. In the context of this compound, this reaction could be used to exchange the two methoxy groups for a different diol, often to form a more stable cyclic acetal (a 1,3-dioxolane or 1,3-dioxane). This can be advantageous in multi-step syntheses where different protecting group stabilities are required.

The reaction is driven by the use of the new diol in excess and/or the removal of methanol from the reaction mixture.

Reaction Scheme (with ethylene glycol):

this compound + Ethylene Glycol (in the presence of H⁺) ⇌ Methyl 2-(1,3-dioxolan-2-yl)-3-oxobutanoate + 2 CH₃OH

Role of the Acetal as a Protecting Group in this compound Reactions

The primary synthetic utility of the dimethoxy acetal in this compound is to serve as a protecting group for the ketone at the 4-position. Ketones are generally more electrophilic than esters and would react preferentially with many nucleophiles. By masking the ketone as an acetal, reactions can be selectively carried out at other positions of the molecule, such as the methyl ester or the α-carbon.

Acetals are stable to a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve reducing agents like metal hydrides. This allows for transformations such as:

Selective Reduction of the Ester: The methyl ester could be reduced to a primary alcohol using a reagent like lithium aluminum hydride, while the acetal remains intact. Subsequent hydrolysis of the acetal would then yield a dihydroxy ketone.

Reactions at the α-Carbon: The α-carbon (position 2) of the β-keto ester is acidic and can be deprotonated to form an enolate. This enolate can then participate in various alkylation or acylation reactions without interference from the protected ketone.

Grignard and Organolithium Reactions with the Ester: Strong organometallic nucleophiles would preferentially attack the ester over the protected ketone.

The acetal can be removed (deprotected) at a later stage in the synthetic sequence by simple acid hydrolysis to reveal the ketone functionality.

Mechanistic Investigations of Reactions Involving Methyl 4,4 Dimethoxy 3 Oxopentanoate

Elucidation of Reaction Mechanisms for Key Transformations

Currently, there is a notable lack of specific research literature detailing the elucidation of reaction mechanisms for key transformations involving Methyl 4,4-dimethoxy-3-oxopentanoate. While the synthesis of this compound from 3,3-dimethoxybutan-2-one (B1329833) and dimethyl carbonate has been reported, in-depth studies into the mechanisms of its subsequent reactions are not available. Hypotheses regarding its reactivity can be formulated based on the functional groups present—a β-keto ester and an acetal (B89532). The presence of the β-keto ester moiety suggests that it can undergo reactions typical of this class of compounds, such as enolate formation, alkylation, acylation, and decarboxylation under appropriate conditions. The acetal group is generally stable under neutral or basic conditions but is susceptible to hydrolysis under acidic conditions, which would yield a corresponding ketone. However, without specific experimental data, any proposed mechanism remains speculative.

Spectroscopic and Computational Approaches to Mechanistic Studies

There are no specific spectroscopic or computational studies found in the available literature that are dedicated to the mechanistic investigation of reactions of this compound. In general, a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be instrumental in identifying reaction intermediates and products, thereby providing insights into the reaction pathway. For instance, in-situ NMR monitoring could potentially track the formation and consumption of species over the course of a reaction.

Computational chemistry, employing methods like Density Functional Theory (DFT), could theoretically be used to model reaction pathways, calculate transition state energies, and predict the feasibility of different mechanistic routes. Such studies could provide valuable information on the electronic and steric factors governing the reactivity of this compound. However, to date, such specific computational analyses for this compound have not been published.

Kinetic Studies of Reactions Involving this compound

A thorough search of scientific databases reveals a lack of published kinetic studies for reactions involving this compound. Kinetic analysis is crucial for understanding reaction mechanisms, as it provides quantitative data on reaction rates, rate laws, and the influence of various parameters such as reactant concentrations, temperature, and catalysts. Such studies would be necessary to determine the order of reactions, activation energies, and to propose or validate a particular reaction mechanism. The absence of this data for this compound limits a comprehensive understanding of its chemical behavior.

Stereochemical Control and Asymmetric Induction in Reactions of this compound

Information regarding stereochemical control and asymmetric induction in reactions of this compound is not available in the current body of scientific literature. The molecule itself is achiral. However, reactions at the α-carbon to the ketone or ester groups could potentially create a new stereocenter. Achieving stereochemical control in such reactions would typically require the use of chiral reagents, catalysts, or auxiliaries. Research in this area would be essential for the application of this compound in the synthesis of enantiomerically pure compounds. Without experimental data, any discussion on the stereochemical outcomes of its reactions would be purely theoretical.

Applications of Methyl 4,4 Dimethoxy 3 Oxopentanoate in Complex Molecule Synthesis

Synthesis of Natural Products Utilizing Methyl 4,4-dimethoxy-3-oxopentanoate

The structural complexity of natural products often demands creative and efficient synthetic strategies. This compound has been employed as a key starting material in the total synthesis of certain bioactive natural products.

A notable example is its application in the stereospecific total synthesis of the anti-tumor antibiotics, coriolin (B1246448) and coriolin B. proquest.com In this synthetic route, this compound was reacted with 5,5-dimethyl-2-cyclopenten-1-one to produce 1,5,6a,6b-tetrahydro-3,5,5-trimethylpentalene-2,4-dione in a 51% yield. proquest.com This dione (B5365651) served as a crucial intermediate that, after several further steps, led to the successful synthesis of the coriolin family of natural products. proquest.com The use of this compound in this context highlights its role in forming complex carbocyclic frameworks.

Application in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The synthesis of pharmaceutically active compounds often involves the use of specialized building blocks to construct the desired molecular scaffold with high precision. This compound has been identified as a valuable precursor in the preparation of certain pharmaceutical intermediates.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA in bacteria, making them attractive targets for the development of novel antibacterial agents. google.com this compound has been utilized in the synthesis of piperidine (B6355638) derivatives that exhibit inhibitory activity against these enzymes. google.com

In a patented synthetic route, this compound is used as a starting material in the preparation of these antibacterial piperidine derivatives. google.com The specific substitution pattern of the resulting piperidine compounds is crucial for their biological activity, and the use of this compound provides an efficient means to introduce the required functionalities.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The reactivity of this compound makes it a suitable starting point for the synthesis of various heterocyclic systems. As mentioned in the previous section, a significant application of this compound is in the synthesis of piperidine derivatives. google.com The synthesis of these substituted piperidines, which are themselves important heterocyclic scaffolds in medicinal chemistry, showcases the utility of this compound in constructing these ring systems.

While the direct synthesis of pyrrolo-piperidine derivatives using this compound is not explicitly detailed in the available literature, its established role in the synthesis of functionalized piperidines suggests its potential as a precursor for such bicyclic systems. google.com The synthesis of complex piperidine structures often serves as a foundation for their subsequent annulation to form fused ring systems like pyrrolo-piperidines.

Development of Agrochemicals and Specialty Chemicals

While specific, direct applications of this compound in the synthesis of commercial agrochemicals and specialty chemicals are not extensively documented in publicly available literature, the broader class of β-keto-esters is known for its utility in these sectors. These compounds are versatile intermediates in the production of various pesticides and other fine chemicals. The reactivity of the β-dicarbonyl moiety allows for a wide range of chemical transformations, making them valuable synthons.

Material Science Applications of this compound Derivatives

There is currently limited specific information available regarding the application of this compound or its direct derivatives in material science. However, β-keto-esters, in general, have been explored for their potential in the synthesis of polymers and functional materials. Their ability to undergo various condensation and polymerization reactions makes them potential candidates for the development of new materials with tailored properties. Further research is needed to explore the potential of this compound in this field.

Advanced Characterization Techniques for Methyl 4,4 Dimethoxy 3 Oxopentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. For Methyl 4,4-dimethoxy-3-oxopentanoate, both ¹H and ¹³C NMR would provide definitive data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

The methyl protons of the ester group (-COOCH₃) would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm.

The methylene (B1212753) protons (-COCH₂CO-) are situated between two carbonyl groups, which deshields them significantly, causing their signal to appear as a singlet further downfield, likely between 3.4-3.6 ppm.

The six protons of the two equivalent methoxy (B1213986) groups on the quaternary carbon (-C(OCH₃)₂) would produce a single, strong singlet, expected around 3.2-3.4 ppm.

The terminal methyl protons (-C(OCH₃)₂CH₃) are the most shielded and would appear as a singlet at approximately 1.5 ppm.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would reveal eight distinct signals, as each carbon atom in the molecule is in a unique chemical environment.

The two carbonyl carbons would be the most downfield, with the ketone carbon (C3) appearing around 200-205 ppm and the ester carbonyl carbon (C1) at a slightly more shielded position, around 167-170 ppm. libretexts.org

The quaternary acetal (B89532) carbon (C4) is highly deshielded by its two oxygen atoms and would be found near 100-105 ppm.

The carbons of the methoxy groups (-OCH₃) would appear in the 50-55 ppm range.

The methylene carbon (C2) located between the carbonyls is expected around 45-50 ppm.

The terminal methyl carbon (C5) would be the most upfield signal, appearing around 25 ppm.

The following table summarizes the predicted chemical shifts for this compound.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -COOCH₃ | 3.7 | 52 |

| -COCH₂CO- | 3.5 | 48 |

| -C(OCH₃)₂CH₃ | 3.3 (6H) | 51 |

| -C(OCH₃)₂CH₃ | 1.5 | 25 |

| -C OOCH₃ | - | 168 |

| -COC H₂CO- | - | 202 |

| -C (OCH₃)₂CH₃ | - | 102 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₈H₁₄O₅, giving it a molecular weight of 190.19 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 190. The fragmentation of this molecule would likely proceed through several predictable pathways characteristic of ketones and esters. libretexts.orgchemguide.co.uk

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. chemguide.co.uk This could lead to the loss of a methoxy group (-OCH₃, 31 mass units) to form an ion at m/z = 159, or the loss of the entire methoxycarbonylmethyl group (-CH₂COOCH₃, 73 mass units) resulting in a fragment at m/z = 117. Another key alpha-cleavage could result in the formation of the [CH₃C(OCH₃)₂CO]⁺ ion at m/z = 117.

Loss of a Methyl Radical: Loss of the terminal methyl group (-CH₃, 15 mass units) would yield a fragment at m/z = 175.

Ester Fragmentation: Esters can undergo fragmentation to lose the alkoxy group. Loss of the methoxy group from the ester (-OCH₃) would result in a fragment at m/z = 159.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

| 190 | [C₈H₁₄O₅]⁺ | Molecular Ion (M⁺) |

| 175 | [M - CH₃]⁺ | CH₃• |

| 159 | [M - OCH₃]⁺ | OCH₃• |

| 117 | [CH₃C(OCH₃)₂CO]⁺ | •CH₂COOCH₃ |

| 89 | [C(OCH₃)₂CH₃]⁺ | •COCH₂COOCH₃ |

| 59 | [COOCH₃]⁺ | CH₃C(OCH₃)₂CO• |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorptions corresponding to its two carbonyl groups and multiple C-O bonds.

C=O Stretching: Two distinct carbonyl stretching bands would be expected. The ketone (C=O) stretch typically appears around 1715 cm⁻¹, while the ester (C=O) stretch is found at a slightly higher frequency, around 1740 cm⁻¹. nist.gov

C-O Stretching: Strong, characteristic C-O stretching vibrations from the ester and the acetal functional groups would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretching: Absorptions corresponding to sp³ C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester C=O | Stretch | 1750 - 1735 |

| Ketone C=O | Stretch | 1725 - 1705 |

| C-O (Ester & Acetal) | Stretch | 1300 - 1000 |

| sp³ C-H | Stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Carbonyl compounds like this compound exhibit a characteristic, albeit weak, absorption in the UV region resulting from the n→π* electronic transition of the non-bonding electrons (n) on the oxygen atoms to the anti-bonding π* orbital of the carbonyl group. This transition is typically observed in the range of 270-300 nm for ketones. nist.gov A more intense π→π* transition would occur at a shorter wavelength, likely below 200 nm. biointerfaceresearch.com The presence of two carbonyl groups might lead to a slightly more complex spectrum than a simple monofunctional ketone or ester.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While this compound is a liquid at room temperature, its derivatives could potentially be synthesized as crystalline solids suitable for this analysis. sigmaaldrich.com

Should a crystalline derivative of this compound be prepared, single-crystal X-ray diffraction would provide a wealth of structural information. This technique could unambiguously confirm the molecule's constitution and configuration. The resulting crystal structure would yield precise data on:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Intermolecular Interactions: The analysis would also reveal how molecules are packed in the crystal lattice, detailing any hydrogen bonding or other non-covalent interactions that dictate the solid-state structure.

While no published crystal structures of derivatives of this compound are currently available, this technique remains the gold standard for unequivocal structural proof in the solid state. researchgate.net

Theoretical and Computational Studies of Methyl 4,4 Dimethoxy 3 Oxopentanoate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of β-keto esters. nih.gov For Methyl 4,4-dimethoxy-3-oxopentanoate, these calculations can predict its three-dimensional geometry with high accuracy, including bond lengths, bond angles, and dihedral angles. Such studies often begin with a conformational analysis to identify the most stable arrangement of the atoms in space. nih.gov

The electronic properties of the molecule, which govern its reactivity, can also be determined. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface of the molecule. The MEP visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Representative β-keto Ester

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: This data is illustrative for a generic β-keto ester and calculated using DFT at the B3LYP/6-31G level of theory. Actual values for this compound would require specific calculations.*

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nih.govresearchgate.net

For this compound, MD simulations can be used for a more thorough conformational analysis, especially for a flexible molecule like this. By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand its conformational preferences and the energy barriers between different conformations. This is crucial for understanding how the molecule might interact with other molecules, such as a biological receptor. researchgate.net

MD simulations are also employed to predict reactivity by studying the interactions between the molecule and other reactants or a biological target. nih.govresearchgate.net For instance, by simulating the interaction of this compound with the active site of an enzyme, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding. researchgate.net The stability of these interactions over the course of the simulation can provide insights into the binding affinity and the potential inhibitory activity of the molecule. nih.govresearchgate.net

Table 2: Representative Conformational Dihedral Angles from a Molecular Dynamics Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| O=C-C-C=O | 175.2 | 15.3 |

| C-O-C-C | 178.9 | 10.1 |

| C-C(O)-C(O)-C | 65.4 | 25.8 |

Note: This data is illustrative for a generic β-keto ester and represents the dynamic nature of the molecule. Actual values would be obtained from a specific MD simulation of this compound.

Structure-Activity Relationship (SAR) Studies for Derivatives of this compound

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design. nih.govnih.gov These studies aim to identify the relationships between the chemical structure of a compound and its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic modifications to the parent structure and evaluating their biological activity.

Computational methods can play a significant role in guiding SAR studies. By building a quantitative structure-activity relationship (QSAR) model, it is possible to correlate the physicochemical properties of the molecules with their biological activity. nih.gov These properties, which can be calculated using computational methods, include electronic parameters (like partial charges and dipole moment), steric parameters (like molecular volume and surface area), and hydrophobic parameters (like the logarithm of the partition coefficient, logP).

For example, a QSAR study on a series of β-keto ester derivatives might reveal that increasing the hydrophobicity of a particular substituent leads to an increase in biological activity, while the introduction of a bulky group at another position is detrimental. nih.gov Such insights are invaluable for the rational design of more potent and selective compounds.

In Silico Screening and Drug Design Incorporating this compound Motifs

The structural motif of this compound, a β-keto ester, is a versatile scaffold that can be used in drug design. nih.govresearchgate.net In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov

Pharmacophore modeling is a common approach in virtual screening. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, and charged groups) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model could be developed based on the structure of this compound or its derivatives, and this model could then be used to screen virtual compound libraries for molecules that match the pharmacophore.

Another powerful in silico technique is molecular docking. researchgate.net In molecular docking, the conformation and orientation of a small molecule (a ligand) within the binding site of a larger molecule (a receptor) are predicted. This allows for the estimation of the binding affinity and the identification of key interactions. researchgate.net Derivatives of this compound could be docked into the active site of a target enzyme to predict their binding mode and affinity, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Future Perspectives and Emerging Research Areas

Novel Synthetic Strategies for Methyl 4,4-dimethoxy-3-oxopentanoate and its Analogs

Future synthetic strategies for this compound are expected to move beyond traditional methods, embracing principles of efficiency, stereoselectivity, and sustainability. Key emerging areas include the development of organocatalytic and biocatalytic routes, as well as the implementation of domino reactions.

Organocatalytic and Biocatalytic Approaches: The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries is a significant driver of innovation in asymmetric synthesis. Future research will likely focus on the development of organocatalytic methods for the stereoselective synthesis of chiral analogs of this compound. The use of chiral catalysts, such as cinchona alkaloid derivatives, has shown promise in the asymmetric functionalization of β-keto esters. acs.orgrsc.orgeurekaselect.com These methods offer a metal-free alternative to traditional catalysis, often with high enantioselectivity.

Biocatalysis represents another promising frontier. Enzyme-catalyzed reductions of prochiral ketones and β-keto esters are well-established for producing enantiopure alcohols, which are valuable chiral building blocks. nih.gov The application of ketoreductases for the asymmetric reduction of the ketone functionality in this compound could provide a direct route to chiral β-hydroxy esters. Furthermore, the development of biocatalytic deracemization processes could offer an efficient way to resolve racemic mixtures of this compound and its derivatives.

Domino and Tandem Reactions: To enhance synthetic efficiency and reduce waste, domino (or tandem) reactions are becoming increasingly important. These processes involve multiple bond-forming events in a single pot without the isolation of intermediates. rsc.orgeurekaselect.com Future synthetic routes to functionalized pentanoates, including analogs of this compound, will likely leverage domino reactions to construct complex molecular architectures in a more atom-economical manner. For instance, a domino sequence could involve a Michael addition followed by an intramolecular cyclization to generate carbocyclic or heterocyclic structures. The development of such reactions for acetal-containing ketoesters could open up new avenues for the synthesis of complex molecules. mdpi.com

Exploration of New Catalytic Applications of this compound in Organic Synthesis

While primarily used as a synthetic intermediate, the structural features of this compound suggest its potential for use in catalytic applications. The presence of a β-dicarbonyl moiety allows it to act as a ligand for metal catalysts, opening up possibilities in asymmetric catalysis.

The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The β-dicarbonyl group in this compound can chelate to a metal center, and by introducing chirality into the molecule, it could be transformed into a chiral ligand for a variety of metal-catalyzed reactions. acs.org For example, chiral N,N'-dioxides derived from amino acids have been successfully used as ligands in a range of asymmetric transformations, including cycloadditions and aldol (B89426) reactions. acs.org A similar strategy could be applied to derivatives of this compound.

Furthermore, the acetal (B89532) group offers a site for potential modification. Under acidic conditions, the acetal can be hydrolyzed to reveal a second ketone, or it could be functionalized to introduce other reactive groups. This latent functionality could be exploited in the design of novel catalysts with tunable steric and electronic properties.

Expanding the Scope of Biological and Materials Applications

The unique combination of functional groups in this compound makes it an attractive candidate for applications in biology and materials science, areas that are currently underexplored for this compound.

Biological Applications: There is growing interest in the biological activities of polyoxygenated acyclic molecules. researchgate.net Future research could involve the biological screening of this compound and its derivatives for a range of activities, including antimicrobial and enzymatic inhibition. For instance, functionalized pentanoates have shown potential as antimicrobial agents. researchgate.net In silico screening methods could be employed to predict the potential biological targets of these molecules, guiding experimental studies. nih.govfrontiersin.orgnih.gov

Materials Science Applications: In materials science, functionalized monomers are essential for the synthesis of advanced polymers. The keto and ester groups in this compound make it a potential monomer for the synthesis of functional polyesters. These polymers could find applications as biodegradable materials, given that polymers with ester linkages are often susceptible to hydrolysis. wikipedia.orgutwente.nlnih.govcmu.edu

Moreover, the β-dicarbonyl motif is a well-known building block for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govcsulb.edulibretexts.org These materials have a wide range of applications, including gas storage, separation, and catalysis. By using this compound or its derivatives as organic linkers, it may be possible to create novel MOFs with tailored pore sizes and functionalities.

Sustainable and Scalable Production of this compound

The principles of green chemistry are increasingly influencing the design of chemical processes. For this compound, future research will likely focus on developing more sustainable and scalable production methods.

Sustainable Feedstocks: A key aspect of sustainable chemistry is the use of renewable feedstocks. nih.govmdpi.comresearchgate.net Research into the production of C5 building blocks from biomass could provide a renewable source for the synthesis of this compound. This would reduce the reliance on petrochemicals and contribute to a more circular economy.

Continuous Flow Synthesis: For scalable production, continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govresearchgate.netchim.itstolichem.comrsc.org The development of continuous flow processes for the synthesis of specialty ketoesters, such as this compound, would enable more efficient and scalable manufacturing. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to simplify purification and improve process efficiency.

Q & A

Q. What are the key structural features and spectroscopic characteristics of Methyl 4,4-dimethoxy-3-oxopentanoate?

this compound contains a β-keto ester backbone with two methoxy groups at the 4-position. Its molecular formula is likely C₈H₁₄O₅ (inferred from analogs like Methyl 3-methyl-4-oxopentanoate, C₇H₁₂O₃ ). Key functional groups include:

- β-keto ester : IR absorption at ~1700-1750 cm⁻¹ (C=O stretch for ester and ketone).

- Methoxy groups : Distinct NMR signals at δ ~3.2-3.4 ppm (OCH₃).

- Protons adjacent to carbonyls : Downfield shifts in ¹H NMR (e.g., δ ~2.5-3.5 ppm for α-protons). Structural analogs, such as Methyl 3-methyl-4-oxopentanoate, provide reference data for fragmentation patterns in mass spectrometry (e.g., m/z peaks for ester and ketone cleavage) .

Q. What synthetic routes are reported for preparing this compound?

A common approach involves condensation reactions between β-keto esters and alkyl halides. For example:

- Step 1 : Condensation of ethyl 2-methyl-3-oxobutanoate with ethyl bromoacetate to form intermediates like ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate .

- Step 2 : Methoxylation via nucleophilic substitution (e.g., using NaOCH₃) to introduce dimethoxy groups.

- Step 3 : Transesterification with methanol to yield the methyl ester. Reaction conditions (e.g., solvent, temperature) and purification methods (distillation, chromatography) are critical for yield optimization .

Q. How does the β-keto ester moiety influence the compound’s reactivity?

The β-keto ester group is highly reactive due to:

- Electrophilic ketone : Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides).

- Ester hydrolysis : Can undergo saponification under basic conditions or acid-catalyzed ester cleavage.

- Claisen condensation : Self-condensation in basic media to form β-diketones or cyclization products. For example, Methyl 4-bromo-3-oxopentanoate undergoes substitution with NaOH to form hydroxy derivatives, highlighting the reactivity of the α-position .

Advanced Research Questions

Q. How can enantioselective hydrogenation be optimized for derivatives of this compound?

Chiral Ru or Rh catalysts with phosphine ligands (e.g., Ru-(R)-BINAP ) achieve high enantioselectivity (>95% ee) in hydrogenation:

| Catalyst | Conditions (H₂ pressure, temp.) | Substrate/Catalyst Ratio | ee (%) |

|---|---|---|---|

| Ru-(R)-BINAP | 50 bar, 50°C, MeOH | 20,000:1 | 98.7 |

| Key parameters: |

- Solvent polarity : Methanol enhances catalyst stability.

- H₂ pressure : Higher pressures favor faster kinetics but may reduce selectivity.

- Ligand structure : Bulky ligands (e.g., BINAP) improve stereochemical control.

Q. What analytical methods resolve contradictions in stereochemical outcomes of hydrogenation reactions?

Discrepancies in enantiomeric excess (ee) often arise from impurities or competing pathways. Methods include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives).

- Optical rotation : Correlates with ee using polarimetry.

- X-ray crystallography : Determines absolute configuration of crystalline intermediates. For example, the stereochemistry of ethyl 3-hydroxy-5,5-dimethoxypentanoate (a hydrogenation product) was confirmed via X-ray .

Q. How do the 4,4-dimethoxy groups affect nucleophilic substitution compared to non-substituted analogs?

The dimethoxy groups:

- Electron donation : Stabilize transition states via resonance, accelerating SN2 reactions at the α-carbon.

- Steric hindrance : May slow bulky nucleophiles (e.g., NH₃ vs. NaOH). Comparative studies with Methyl 4-bromo-3-oxopentanoate (no methoxy groups) show faster substitution rates for methoxy-substituted derivatives .

Q. What mechanistic insights explain the metabolic fate of β-keto esters in biological systems?

While this compound’s metabolism is not directly studied, analogs like 4-methyl-2-oxopentanoate undergo:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.